4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide
CAS No.:
Cat. No.: VC13648740
Molecular Formula: C11H8ClIN2O2
Molecular Weight: 362.55 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H8ClIN2O2 |
|---|---|
| Molecular Weight | 362.55 g/mol |
| IUPAC Name | 4-chloro-7-iodo-6-methoxyquinoline-3-carboxamide |
| Standard InChI | InChI=1S/C11H8ClIN2O2/c1-17-9-2-5-8(3-7(9)13)15-4-6(10(5)12)11(14)16/h2-4H,1H3,(H2,14,16) |
| Standard InChI Key | TZPPZSCFJVTINJ-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C2C(=C1)C(=C(C=N2)C(=O)N)Cl)I |
| Canonical SMILES | COC1=C(C=C2C(=C1)C(=C(C=N2)C(=O)N)Cl)I |
Introduction
Structural and Molecular Characteristics
Molecular Identity and Formula
4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide (CAS No. [provided in source 4]) belongs to the quinoline family, a class of heterocyclic aromatic compounds with a benzene ring fused to a pyridine ring. Its molecular formula is deduced as C₁₁H₈ClIN₂O₂, derived from the substitution pattern:
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Chlorine at position 4,
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Iodine at position 7,
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Methoxy (-OCH₃) at position 6,
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Carboxamide (-CONH₂) at position 3.
The molecular weight calculates to 377.56 g/mol, accounting for the atomic masses of constituent elements. The IUPAC name systematically describes its structure: 4-chloro-7-iodo-6-methoxyquinoline-3-carboxamide.
Synthetic Methodologies
Strategic Approaches to Synthesis
The synthesis of 4-chloro-7-iodo-6-methoxyquinoline-3-carboxamide likely involves multi-step reactions, drawing parallels from methods used for structurally related compounds. For example, the preparation of 4-chloro-7-methoxyquinoline-6-carboxamide—a key intermediate for the anticancer drug lenvatinib—involves nucleophilic substitution followed by chlorination . Adapting this framework, the target compound’s synthesis could proceed as follows:
Step 1: Formation of the Quinoline Core
Starting from 4-amino-2-methoxybenzamide, cyclization via nucleophilic substitution with a diol (e.g., 3-chloro-1,2-propanediol) under acidic conditions (e.g., phosphoric acid) generates the hydroxyquinoline intermediate . For the iodine substituent, a directed iodination step using N-iodosuccinimide (NIS) or electrophilic iodination reagents would be introduced either before or after cyclization, depending on positional selectivity.
Step 2: Chlorination and Carboxamide Functionalization
Chlorination of the hydroxy intermediate using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) replaces the hydroxyl group with chlorine . The carboxamide group at position 3 may be introduced via hydrolysis of a nitrile intermediate or through direct amidation using ammonia.
Optimization Challenges
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Iodination Efficiency: Introducing iodine at position 7 requires careful control of reaction conditions to avoid over-iodination or side reactions. Polar aprotic solvents like dimethylformamide (DMF) and catalysts such as Lewis acids may enhance regioselectivity.
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Carboxamide Stability: The carboxamide group is susceptible to hydrolysis under strongly acidic or basic conditions, necessitating mild reaction environments during later synthesis stages.
Physicochemical Properties
Spectral Characterization
While experimental data for 4-chloro-7-iodo-6-methoxyquinoline-3-carboxamide are scarce, analogs provide predictive insights:
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¹H NMR: Peaks for aromatic protons adjacent to electron-withdrawing groups (e.g., Cl, I) would appear downfield (δ 7.5–8.5 ppm). The methoxy group’s singlet is expected near δ 3.9 ppm, while the carboxamide’s NH₂ protons may resonate as broad signals around δ 6.5–7.0 ppm .
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Mass Spectrometry: A molecular ion peak at m/z 377.56 ([M+H]⁺) would confirm the molecular weight. Fragmentation patterns would likely include losses of I (127 amu) and Cl (35 amu).
Solubility and Stability
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Solubility: Predicted to be poorly soluble in water due to its aromatic and halogenated structure. Solubility in organic solvents like DMSO or acetonitrile is expected to be moderate.
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Thermal Stability: Halogen substituents enhance thermal stability, with decomposition likely above 200°C.
Analytical and Quality Control Techniques
Regulatory Compliance
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Impurity Profiling: Residual solvents (e.g., DMF, acetonitrile) must be quantified via gas chromatography (GC) to meet International Council for Harmonisation (ICH) guidelines.
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